molecular formula C26H26N6O3S B2730418 N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223907-97-8

N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2730418
CAS RN: 1223907-97-8
M. Wt: 502.59
InChI Key: FZYLMMZZWFESBR-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N6O3S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies focus on the synthesis of innovative heterocycles, demonstrating their potential in various biological applications. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, which were examined for their insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles, which showed anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).

Antioxidant and Antimicrobial Activities

Another research avenue is the development of compounds with significant antioxidant and antimicrobial activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl derivatives showing moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012). Chkirate et al. (2019) explored the effect of hydrogen bonding on the self-assembly process of pyrazole-acetamide derivatives and evaluated their antioxidant activity, showcasing the structural influence on biological efficacy (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Anticancer and Anticonvulsant Properties

Moreover, some studies have investigated the anticancer and anticonvulsant properties of similar heterocyclic compounds. Tarikogullari et al. (2010) synthesized alkanamide derivatives bearing 5-membered heterocyclic rings, evaluating their anticonvulsant activity in the maximal electroshock test, highlighting the therapeutic potential of such structures (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 2,3-dimethoxybenzylamine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "2,3-dimethoxybenzylamine", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid and coupling agent in a suitable solvent.", "Step 2: Add 2,3-dimethoxybenzylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the resulting intermediate by filtration and washing with a suitable solvent.", "Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and isolate the final product by filtration and washing with a suitable solvent." ] }

CAS RN

1223907-97-8

Product Name

N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Molecular Formula

C26H26N6O3S

Molecular Weight

502.59

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N6O3S/c1-16-8-9-17(2)19(12-16)20-13-21-25-28-29-26(31(25)10-11-32(21)30-20)36-15-23(33)27-14-18-6-5-7-22(34-3)24(18)35-4/h5-13H,14-15H2,1-4H3,(H,27,33)

InChI Key

FZYLMMZZWFESBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=C(C(=CC=C5)OC)OC)C3=C2

solubility

not available

Origin of Product

United States

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